Cas no 924860-33-3 (3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one)
![3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one structure](https://it.kuujia.com/scimg/cas/924860-33-3x500.png)
924860-33-3 structure
Nome del prodotto:3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26620978
- Z152167454
- 3-{2-oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
- 924860-33-3
- 3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
-
- Inchi: 1S/C20H20N4O5S2/c25-18(15-24-20(26)29-19(21-24)17-7-4-13-30-17)22-9-11-23(12-10-22)31(27,28)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b14-8+
- Chiave InChI: IHWAXTKBEXEMFQ-RIYZIHGNSA-N
- Sorrisi: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CN2C(=O)OC(C3=CC=CS3)=N2)=O)CC1)(=O)=O
Proprietà calcolate
- Massa esatta: 460.08751210g/mol
- Massa monoisotopica: 460.08751210g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 31
- Conta legami ruotabili: 6
- Complessità: 840
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 136Ų
3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26620978-0.05g |
3-{2-oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |
924860-33-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one Letteratura correlata
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
924860-33-3 (3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one) Prodotti correlati
- 2680767-54-6(3-(1-acetylpyrrolidin-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1609400-24-9(2-{[2-(4-chlorophenoxy)ethyl]amino}ethanol hydrochloride)
- 2034577-78-9(6-hydroxy-N-[(pyridin-4-yl)methyl]pyrimidine-4-carboxamide)
- 953008-80-5(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-9H-xanthene-9-carboxamide)
- 2228721-80-8(2-(1-methyl-1H-indol-7-yl)prop-2-enoic acid)
- 301683-74-9(11-amino-7-thia-9,11-diazatricyclo[6.4.0.02,?]dodeca-1(8),2(6),9-trien-12-one)
- 1515966-91-2(1H-1,2,3-Triazole-5-ethanamine, 1-(2,3-dichlorophenyl)-)
- 1401668-15-2(N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-methyl-acetamide)
- 1803738-60-4(5-Fluoro-4-methyl-2-(trifluoromethyl)aniline)
- 129414-26-2(Methyl 4-(1-Pyrrolidinyl)benzenecarboxylate)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
